![molecular formula C6H14Cl2N4 B3107067 [2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl]amine dihydrochloride CAS No. 1609400-69-2](/img/structure/B3107067.png)
[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl]amine dihydrochloride
Overview
Description
“[2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethyl]amine dihydrochloride” is a chemical compound that belongs to the class of heterocyclic compounds . It has an empirical formula of C6H11N3O . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives, including “this compound”, is characterized by the presence of a 1,2,4-triazole ring . This ring contains two carbon and three nitrogen atoms . The IR absorption spectra of these compounds are characterized by the presence of two signals for C=O groups .Scientific Research Applications
Synthesis and Industrial Applications
1,2,4-triazoles, including derivatives like [2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl]amine dihydrochloride, are fundamental in fine organic synthesis. They are utilized in producing agricultural chemicals, pharmaceuticals, dyes, and anti-corrosion agents. Additionally, their role in creating heat-resistant polymers and fluorescent products underlines their significance in applied sciences and biotechnology (Nazarov et al., 2021).
Pharmaceutical and Agricultural Significance
The triazole derivatives have been a cornerstone in developing novel drugs with diverse biological activities. They have shown potential as anti-inflammatory, antimicrobial, antitumoral, and antiviral agents. The exploration of triazole derivatives, including those related to this compound, emphasizes their importance in medicinal chemistry and the development of new pharmaceuticals (Ferreira et al., 2013).
Materials Science and Polymer Technology
Research on 1,2,4-triazole and its derivatives extends into material science, particularly in developing proton-conducting polymers for fuel cell technologies. These compounds contribute significantly to the advancement of electrolyte membranes by enhancing their thermal stability, mechanical strength, and ionic conductivity under anhydrous conditions, which is crucial for high-temperature applications (Prozorova & Pozdnyakov, 2023).
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-triazole moiety are known to exhibit a broad range of biological activities . They are often used in the development of new drugs due to their diverse chemical and biological properties .
Mode of Action
1,2,4-triazole derivatives are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
1,2,4-triazole derivatives are known to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Compounds containing the 1,2,4-triazole moiety are generally highly soluble in water and other polar solvents, which could potentially influence their bioavailability .
Result of Action
1,2,4-triazole derivatives have been reported to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
The solubility of 1,2,4-triazole derivatives in water and other polar solvents suggests that the compound’s action could potentially be influenced by the solvent environment .
properties
IUPAC Name |
2-(3,5-dimethyl-1,2,4-triazol-1-yl)ethanamine;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4.2ClH/c1-5-8-6(2)10(9-5)4-3-7;;/h3-4,7H2,1-2H3;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGQTXLHCELFROF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)CCN.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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